molecular formula C13H15BrN2OS B2896502 3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide CAS No. 1436084-63-7

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide

Cat. No. B2896502
CAS RN: 1436084-63-7
M. Wt: 327.24
InChI Key: AABXJGDHLRQBAL-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-YL)-N-(1-cyanocyclopentyl)propanamide, also known as BCTP, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties

A study explored the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment through copper catalytic anionarylation. This process led to the creation of compounds with potential antimicrobial properties, showcasing the chemical's relevance in developing substances that could combat bacterial and fungal infections (Baranovskyi et al., 2018).

Herbicidal Activity of N-Substituted Propanamides

Research into N-substituted propanamides demonstrated their effectiveness as herbicides. Specific compounds synthesized through bromine-assisted cyclization showed notable herbicidal activity, indicating the potential agricultural applications of these chemicals in controlling unwanted plant growth (Liu et al., 2008).

Development of Fluorescent ATRP Initiators

In polymer science, a study detailed the synthesis of a coumarin-based fluorescent ATRP initiator, highlighting the role of similar compounds in polymerization processes. The efficient initiation of polymerization, combined with the fluorescent properties of the initiator, underlines its importance in materials science and engineering (Kulai & Mallet-Ladeira, 2016).

Novel Synthesis Approaches and Chemical Interactions

Further research into the bromination of cyclopentenones and related compounds has provided insights into regio- and chemoselective bromination techniques. These studies offer valuable knowledge for organic synthesis, enhancing the toolbox for chemists working on complex molecule construction (Shirinian et al., 2012).

Anticancer Activity of S-Substituted Derivatives

The synthesis and evaluation of S-substituted 1,2,4-triazinone derivatives for anticancer activity indicate the potential medical applications of compounds with similar structural features. Some synthesized derivatives demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Saad & Moustafa, 2011).

properties

IUPAC Name

3-(4-bromothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABXJGDHLRQBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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